molecular formula C15H19NO3 B2751481 1-((1R,5S)-3-oxa-8-azabicyclo[3.2.1]octan-8-yl)-2-(o-tolyloxy)ethanone CAS No. 1396816-02-6

1-((1R,5S)-3-oxa-8-azabicyclo[3.2.1]octan-8-yl)-2-(o-tolyloxy)ethanone

Cat. No.: B2751481
CAS No.: 1396816-02-6
M. Wt: 261.321
InChI Key: DWBDWCOXMWXLNI-UHFFFAOYSA-N
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Description

1-((1R,5S)-3-oxa-8-azabicyclo[3.2.1]octan-8-yl)-2-(o-tolyloxy)ethanone is a unique chemical compound with significant applications in various fields. Its complex structure combines a bicyclic system with an ether and a tolyl group, making it a fascinating subject for chemical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((1R,5S)-3-oxa-8-azabicyclo[3.2.1]octan-8-yl)-2-(o-tolyloxy)ethanone involves a multi-step process:

  • Starting Material Preparation: : The synthesis begins with the preparation of (1R,5S)-3-oxa-8-azabicyclo[3.2.1]octane from commercially available precursors.

  • Functional Group Protection: : The amine group is protected to prevent side reactions.

  • Ether Formation: : The protected compound undergoes ether formation with 2-(o-tolyloxy)ethanol.

  • Deprotection and Final Coupling: : The protecting group is removed, followed by coupling with ethanone to yield the final product.

Industrial Production Methods

In industrial settings, the production is scaled up using batch or continuous flow reactors. Optimized reaction conditions include:

  • Temperature: : Controlled between 25-50°C.

  • Catalysts: : Use of specific catalysts like palladium or nickel complexes.

  • Purification: : High-performance liquid chromatography (HPLC) and recrystallization techniques for purification.

Chemical Reactions Analysis

Types of Reactions

1-((1R,5S)-3-oxa-8-azabicyclo[3.2.1]octan-8-yl)-2-(o-tolyloxy)ethanone participates in various chemical reactions:

  • Oxidation: : Can be oxidized using agents like potassium permanganate to introduce additional functional groups.

  • Reduction: : Reduction using lithium aluminum hydride converts ketone to alcohol.

  • Substitution: : Undergoes nucleophilic substitution with halides.

Common Reagents and Conditions

  • Oxidizing Agents: : Potassium permanganate, chromium trioxide.

  • Reducing Agents: : Lithium aluminum hydride, sodium borohydride.

  • Solvents: : Tetrahydrofuran, dichloromethane.

Major Products Formed

  • Oxidation: : Introduction of hydroxyl or carboxyl groups.

  • Reduction: : Formation of alcohol derivatives.

  • Substitution: : Halogenated compounds with diverse functional groups.

Scientific Research Applications

Chemistry

  • Catalysis: : Serves as a ligand in coordination complexes for catalysis.

  • Organic Synthesis: : Intermediate for synthesizing complex organic molecules.

Biology

  • Enzyme Inhibition: : Used in studies of enzyme inhibition mechanisms.

  • Neuroscience: : Investigates neural pathway modulation due to its bicyclic structure.

Medicine

  • Drug Development: : Potential precursor for developing therapeutic agents.

  • Pharmacology: : Studied for its binding properties to biological targets.

Industry

  • Material Science: : Utilized in the development of advanced materials.

  • Chemical Engineering: : Important for designing new reaction pathways.

Mechanism of Action

1-((1R,5S)-3-oxa-8-azabicyclo[3.2.1]octan-8-yl)-2-(o-tolyloxy)ethanone exerts its effects through:

  • Molecular Targets: : Binds to specific enzymes or receptors in biochemical pathways.

  • Pathways: : Modulates neural transmission and enzyme activity through its bicyclic core.

Comparison with Similar Compounds

Comparison

  • Similar Compounds: : Structurally similar to 3-oxa-8-azabicyclo[3.2.1]octane derivatives.

  • Uniqueness: : The combination of tolyloxy and ethanone moieties adds distinct chemical properties.

List of Similar Compounds

  • 1-((1R,5S)-3-oxa-8-azabicyclo[3.2.1]octyl)-2-(4-methoxyphenyl)ethanone.

  • 1-((1R,5S)-3-oxa-8-azabicyclo[3.2.1]octyl)-2-(3,4-dichlorophenyl)ethanone.

Through its diverse applications and unique structural features, 1-((1R,5S)-3-oxa-8-azabicyclo[3.2.1]octan-8-yl)-2-(o-tolyloxy)ethanone holds significant potential for scientific and industrial advancements.

Properties

IUPAC Name

2-(2-methylphenoxy)-1-(3-oxa-8-azabicyclo[3.2.1]octan-8-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO3/c1-11-4-2-3-5-14(11)19-10-15(17)16-12-6-7-13(16)9-18-8-12/h2-5,12-13H,6-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWBDWCOXMWXLNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OCC(=O)N2C3CCC2COC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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